molecular formula C22H22N4O4S B2373477 3-({[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde CAS No. 1286451-89-5

3-({[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde

Cat. No.: B2373477
CAS No.: 1286451-89-5
M. Wt: 438.5
InChI Key: DXAGESKYTQMCCH-UHFFFAOYSA-N
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Description

3-({[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Properties

IUPAC Name

3-[[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylmethyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-4-26-20-19(14(2)24-26)23-22(25(21(20)28)11-17-6-5-9-30-17)31-13-16-10-15(12-27)7-8-18(16)29-3/h5-10,12H,4,11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAGESKYTQMCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC4=C(C=CC(=C4)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-({[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde is a complex organic molecule with potential biological activity. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C25H25N5O5SC_{25}H_{25}N_5O_5S, and it features a unique structure that incorporates various functional groups conducive to biological activity. The presence of the pyrazolo[4,3-d]pyrimidine moiety suggests potential interactions with biological targets such as enzymes and receptors.

Structural Representation

PropertyValue
Molecular FormulaC25H25N5O5SC_{25}H_{25}N_5O_5S
IUPAC NameThis compound
SMILESCCCCCCC(C(=O)C1=CN=C(N1C(=O)C)C)C(=O)C2=C(C=CC=C2)N=C(C=CC=C2)N1C(=O)C(=O)CCCCC

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[4,3-d]pyrimidines have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes involved in nucleic acid synthesis or protein synthesis pathways. Molecular docking studies suggest that it may bind effectively to target sites on microbial enzymes, disrupting their function and leading to cell death .

Cytotoxicity Studies

In vitro assays have been conducted to assess the cytotoxic effects of the compound on various cancer cell lines. Preliminary results indicate that the compound possesses selective cytotoxicity against certain cancer types while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective anticancer therapies .

Study 1: Antitubercular Activity

A study evaluated the antitubercular activity of a series of pyrazolo[4,3-d]pyrimidine derivatives. Among these, compounds structurally related to This compound showed significant inhibition against Mycobacterium tuberculosis with IC50 values in the low micromolar range .

Study 2: Anticancer Activity

Another research focused on evaluating the anticancer potential of similar compounds against breast cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values below 10 µM, indicating potent anticancer activity. Further analysis through flow cytometry suggested that these compounds induce apoptosis in cancer cells .

Table: Summary of Biological Activities

Activity TypeModel Organism/Cell LineIC50 (µM)Reference
AntimicrobialMycobacterium tuberculosis< 10
CytotoxicMCF-7 (breast cancer cell line)< 10
AntimicrobialStaphylococcus aureus< 20

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